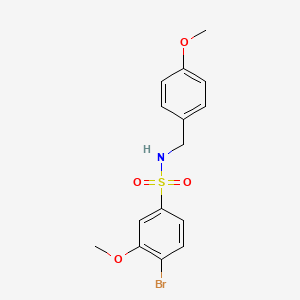
1-(2-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-4-(1-propyl-1H-benzimidazol-2-yl)pyrrolidin-2-one, also known as EPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. EPPB belongs to the class of pyrrolidinone derivatives and has been shown to possess a wide range of biochemical and physiological effects that make it a promising candidate for the development of new drugs.
Applications De Recherche Scientifique
Crystallographic Analysis
In the realm of crystallography, the structure of related compounds has been elucidated to understand their molecular conformation and interactions. For instance, the study by Hong-qiang Liu et al. (2012) on a similar compound, Dabigatran etexilate tetrahydrate, showcases how crystallographic analysis can reveal dihedral angles, molecular planes, and intramolecular hydrogen bonding, contributing to the understanding of drug-receptor interactions and solid-state chemistry (Liu et al., 2012).
Synthetic Chemistry
In synthetic chemistry, the compound's structure has been used as a core or intermediary in synthesizing novel organic molecules. N. Abe et al. (1990) reported the synthesis of cyclohepta[b]pyrroles and their derivatives, highlighting the compound's utility in constructing complex heterocyclic systems with potential pharmaceutical applications (Abe et al., 1990).
Anticancer Research
The compound's derivatives have been explored for their potential anticancer properties. N. T. A. Ghani and A. Mansour (2011) synthesized Pd(II) and Pt(II) complexes containing benzimidazole ligands, demonstrating their cytotoxicity against various cancer cell lines. This research suggests a promising avenue for developing new anticancer agents (Ghani & Mansour, 2011).
Material Science
In material science, the synthesis and applications of related compounds have been investigated for their luminescent properties. G. Volpi et al. (2017) synthesized 1,3-diarylated imidazo[1,5-a]pyridine derivatives with significant Stokes' shifts, showcasing the potential of such compounds in creating low-cost luminescent materials (Volpi et al., 2017).
Polymer Science
The compound's derivatives have also been used in the synthesis of novel polyimides, as reported by Shujiang Zhang et al. (2005). These polyimides exhibit exceptional thermal stability and solubility in common organic solvents, highlighting their potential in advanced polymer applications (Zhang et al., 2005).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-4-(1-propylbenzimidazol-2-yl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-3-13-24-18-10-6-5-9-17(18)23-22(24)16-14-21(26)25(15-16)19-11-7-8-12-20(19)27-4-2/h5-12,16H,3-4,13-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEXMWCAHKZEWHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B2675372.png)


![6-methoxy-1H,2H,3H-pyrrolo[2,3-b]pyridine](/img/structure/B2675377.png)

![4-[[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-6-(3,5-dimethylpyrazol-1-yl)pyrimidine](/img/structure/B2675379.png)
![3-(2-oxo-2-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675381.png)


![6-methyl-4-[3-(trifluoromethyl)benzyl]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2675388.png)

![N-(2,6-dichloro-3-methylphenyl)-15-methyltetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B2675390.png)

